3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
Description
The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a heterocyclic molecule featuring a pyrimidine core linked to a 3,5-dimethylpyrazole moiety via a piperazine bridge, with a pyridine-4-carbonitrile substituent. The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, and its structural characterization may employ crystallographic methods refined using the SHELX software suite, a gold standard in small-molecule crystallography .
Properties
IUPAC Name |
3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-14-9-15(2)27(24-14)19-10-18(22-13-23-19)26-7-5-25(6-8-26)17-12-21-4-3-16(17)11-20/h3-4,9-10,12-13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBSUYJSBFFFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving pyrazole-sensitive enzymes or receptors.
Pharmacokinetics
The ADME properties of this compound are currently unknown. Factors such as its lipophilicity, molecular size, and the presence of functional groups will influence its absorption, distribution, metabolism, and excretion. These properties will ultimately impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s primary targets and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure.
Comparison with Similar Compounds
Structural Features
The target compound’s architecture combines pyrimidine, pyrazole, and pyridine-carbonitrile groups, distinguishing it from related heterocycles. Key structural comparisons include:
Key Insights :
- The pyridine-4-carbonitrile group may enhance electronic interactions (e.g., hydrogen bonding or π-stacking) compared to simpler pyrazole-carbonitrile derivatives .
Challenges :
- Piperazine incorporation demands precise control of reaction stoichiometry to avoid side products.
- Cyanide stability under basic/acidic conditions must be managed to prevent decomposition.
Physicochemical and Functional Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, structural analogs suggest:
- Solubility : Piperazine linkers (target compound) may improve aqueous solubility compared to fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidines) .
- Stability : The pyridine-4-carbonitrile group is less reactive than azido substituents (e.g., in ), reducing decomposition risks under ambient conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
